molecular formula C15H15ClN2O3 B352177 2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 13793-25-4

2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B352177
CAS No.: 13793-25-4
M. Wt: 306.74g/mol
InChI Key: CCRJPXLYQNSGBP-RQZCQDPDSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated phenoxy group, a furan ring, and a hydrazide linkage, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenol: This intermediate can be synthesized through the chlorination of 2-methylphenol.

    Formation of 4-chloro-2-methylphenoxyacetic acid: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chloro-2-methylphenoxy)propanehydrazide: The acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with furan-2-carbaldehyde: Finally, the hydrazide is condensed with furan-2-carbaldehyde under acidic conditions to yield the target compound.

Chemical Reactions Analysis

2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.

Scientific Research Applications

Comparison with Similar Compounds

2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide can be compared with other similar compounds, such as:

    2-(4-chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties, this compound is used in agriculture to control broadleaf weeds.

    2-(4-chloro-2-methylphenoxy)propanehydrazide: Another related compound with similar structural features, used as an intermediate in organic synthesis.

    Mecoprop: A chlorophenoxy herbicide used to control weeds in various crops.

These compounds share structural similarities but differ in their specific applications and bioactivities, highlighting the unique properties of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-10-8-12(16)5-6-14(10)21-11(2)15(19)18-17-9-13-4-3-7-20-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJPXLYQNSGBP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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